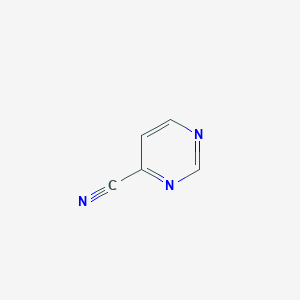

Pyrimidine-4-carbonitrile

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

To appreciate the unique characteristics of Pyrimidine-4-carbonitrile, it is essential to first understand the foundational role of its parent structure, pyrimidine. Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at the first and third positions. nih.govwikipedia.org This arrangement of atoms imparts distinct electronic properties and reactivity to the ring system, making it a cornerstone of heterocyclic chemistry.

Significance of Pyrimidine Scaffold in Organic and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in the fields of organic and medicinal chemistry due to its widespread presence in biologically active molecules. researchgate.netgsconlinepress.com Its derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of pharmacological activities. nih.govgsconlinepress.commdpi.com The versatility of the pyrimidine ring allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the synthesis of diverse compound libraries for drug discovery. mdpi.com The inherent physicochemical properties of the pyrimidine ring have made it a popular choice for designing molecules that can interact with various biological targets. gsconlinepress.com The significance of this scaffold is underscored by its presence in numerous commercially available drugs. mdpi.com

The interest in pyrimidine derivatives is not a recent phenomenon. The isolation of alloxan, a pyrimidine derivative, from the oxidation of uric acid dates back to 1818. gsconlinepress.com Since then, the field has expanded exponentially, with countless synthetic methods developed to access novel pyrimidine-based compounds. scispace.com

Role of Pyrimidine Nucleus as a Fundamental Building Block in Biomolecules

The pyrimidine nucleus is of profound biological importance as it forms the core structure of several essential biomolecules. researchgate.netijsrst.com Most notably, the nucleobases cytosine, thymine (B56734), and uracil (B121893) are pyrimidine derivatives. nih.govresearchgate.netscispace.com These bases are fundamental components of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which carry the genetic code of all living organisms. nih.gov In DNA, thymine pairs with adenine, and cytosine pairs with guanine, while in RNA, uracil replaces thymine to pair with adenine. wikipedia.org

Beyond nucleic acids, the pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in coenzymes. scispace.comijsrst.com This ubiquitous presence in vital biological molecules highlights the fundamental role of the pyrimidine scaffold in the processes of life. researchgate.netijsrst.com

Overview of Nitrogen Heteroaromatics in Drug and Agrochemical Development

Nitrogen-containing heteroaromatic compounds are a cornerstone of modern drug discovery and agrochemical development. openmedicinalchemistryjournal.commsesupplies.com It is estimated that over 85% of all biologically active compounds contain a heterocyclic moiety, with nitrogen heterocycles being the most frequent. nih.gov In fact, approximately 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.comnih.gov

This prevalence is due to the ability of nitrogen heterocycles to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like proteins and nucleic acids. nih.gov The nitrogen atoms in these rings can act as hydrogen bond acceptors, and in some cases, as donors, facilitating specific and high-affinity interactions.

In the agrochemical sector, nitrogen heterocycles are integral to the design of effective fungicides, herbicides, and insecticides. openmedicinalchemistryjournal.commsesupplies.com Their structural diversity and tunable electronic properties allow for the development of compounds with selective activity against pests and weeds while minimizing harm to crops and the environment.

This compound as a Unique Scaffold within the Pyrimidine Class

Within the diverse family of pyrimidine derivatives, this compound stands out due to its specific structural features and the resulting chemical reactivity. It is a pyrimidine ring substituted with a cyano (-C≡N) group at the 4-position.

Structural Peculiarities Imparting Distinct Reactivity and Potential

The presence of the electron-withdrawing cyano group at the 4-position significantly influences the electronic distribution within the pyrimidine ring. This makes the ring more susceptible to certain types of chemical reactions. For instance, the cyano group can render the 5-position of the pyrimidine ring more prone to electrophilic substitution reactions.

The nitrile group itself is a versatile functional group that can participate in a wide array of chemical transformations. This dual reactivity of the pyrimidine ring and the nitrile group makes this compound a valuable and unique building block in organic synthesis.

Importance of the Nitrile Group at the 4-Position for Chemical Modifications

The nitrile group at the 4-position of the pyrimidine ring is a key handle for chemical modifications. It can undergo a variety of reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Research Landscape and Historical Context of this compound Studies

The journey of this compound within the chemical sciences is deeply rooted in the broader history of pyrimidine chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who was the first to synthesize derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org A year later, in 1885, Pinner proposed the name “pyrimidin”. wikipedia.org The parent pyrimidine heterocycle was first prepared by Gabriel and Colman in 1900. wikipedia.org The pyrimidine ring system is a fundamental component of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil found in nucleic acids. wikipedia.org The first isolated pyrimidine derivative was alloxan, produced by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.com

While the foundational chemistry of pyrimidines was established in the late 19th and early 20th centuries, the focused investigation into this compound and its derivatives is a more contemporary development. Much of the impetus for this research has emerged from the fields of medicinal chemistry and materials science. smolecule.com The development of derivatives such as 4-Chloropyrimidine-2-carbonitrile, a compound of interest that appeared in chemical databases around 2010, illustrates the more recent surge in research, driven by the search for novel pharmaceutical and agrochemical agents.

The research landscape surrounding this compound is extensive and dynamic, with a significant focus on its application as a versatile scaffold in drug discovery. smolecule.com The presence of the cyano group is believed to enhance biological activities by increasing lipophilicity and facilitating cellular uptake. smolecule.com Consequently, its derivatives have been widely explored for various therapeutic properties.

Extensive research has been dedicated to synthesizing and evaluating this compound derivatives for their potential as:

Anticancer Agents: A significant portion of research has focused on the anticancer potential of these derivatives. Studies have shown that they can act as inhibitors of crucial enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). utrgv.edufrontiersin.orgrsc.orgrsc.org

Anti-inflammatory Agents: Derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory drugs with a reduced risk of ulcer formation compared to non-selective inhibitors. gsconlinepress.comwjarr.com

Antimicrobial Agents: The pyrimidine core is a well-established pharmacophore in antimicrobial agents, and derivatives of this compound have been studied for their activity against various bacterial and fungal strains. smolecule.comresearchgate.net

Agrochemicals: The biological activity of pyrimidine derivatives extends to agriculture, where they have been explored for use as herbicides and fungicides. smolecule.com

Materials Science: In the realm of materials science, pyrimidine derivatives are utilized in the development of functional materials like organic semiconductors and fluorescent dyes. smolecule.com

The synthesis of these derivatives often involves multicomponent reactions, such as the Biginelli reaction, which allows for the efficient creation of diverse molecular libraries for biological screening. tandfonline.comresearchgate.net Modern synthetic strategies continue to be developed to create novel and more potent this compound-based compounds. tandfonline.comresearchgate.netbeilstein-journals.org

The following tables summarize key research findings on various derivatives of this compound, highlighting their studied applications and findings.

Table 1: Research on Anticancer Applications of this compound Derivatives

| Derivative Class | Key Findings | Target/Cell Line | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine-5-carbonitriles | Compounds 6 and 11 exhibited potent anticancer activity. Docking studies suggest they are potential EGFR inhibitors. | MCF-7, C33A, KB, DU-145 | utrgv.edu |

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | Compound 17p showed significant inhibitory activity against PI3Kα and PI3Kδ. | PI3Kα, PI3Kδ | frontiersin.org |

| Pyrimidine-5-carbonitriles | Compounds 4e and 4f showed the highest cytotoxic activity across the NCI60 panel and were found to be dual EGFRWT/COX-2 inhibitors. | NCI60 cell lines, EGFRWT, COX-2 | rsc.org |

Table 2: Research on Other Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory, Antipyretic, Nociceptive | Compounds 3a and 4c exhibited significant anti-inflammatory and antipyretic activities. | scispace.com |

| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | Compound 1 (LEI-401) was identified as a potent and selective NAPE-PLD inhibitor. | nih.govacs.org |

| Pyrimidine-5-carbonitriles | COX-1/COX-2 Inhibition | A series of derivatives were found to be potent and selective COX-2 inhibitors. | wjarr.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Cytosine |

| Thymine |

| Uracil |

| Alloxan |

| Uric acid |

| 4-Chloropyrimidine-2-carbonitrile |

| 2,4-Diaminopyrimidine-5-carbonitrile |

| N-(2-amino-5-cyanopyrimidin-4-yl) benzamide |

| 2,4-Dimorpholinopyrimidine-5-carbonitrile |

| Pyrimidine-5-carbonitrile |

| Pyrazolo[3,4-d]pyrimidine |

| Pyrimidine-4-carboxamide |

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) |

| LEI-401 |

| Cyclooxygenase-2 (COX-2) |

| Epidermal Growth Factor Receptor (EGFR) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEWSZYVEDTXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437943 | |

| Record name | Pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-04-3 | |

| Record name | Pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyrimidine 4 Carbonitrile and Its Derivatives

Strategic Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is typically achieved by combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg Modern strategies have refined this fundamental approach to enhance yield, purity, and molecular complexity.

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon component with a compound containing an N-C-N moiety, such as amidines, ureas, thioureas, or guanidines. bu.edu.egwikipedia.org These cyclocondensation reactions are versatile, allowing for the synthesis of a wide array of substituted pyrimidines. For instance, the reaction of β-dicarbonyl compounds with amidines yields 2-substituted pyrimidines, while using urea (B33335) or guanidine (B92328) leads to 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org Copper-catalyzed cycloaddition reactions involving alkynes and nitrogen-containing molecules like amidines or guanidines have also proven to be a powerful tool for pyrimidine construction. mdpi.com Another approach involves the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride, which can be catalyzed by choline (B1196258) hydroxide (B78521) to produce substituted pyrimidines in excellent yields. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, have become a cornerstone of modern synthetic chemistry. researchgate.net This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. figshare.comnih.gov The synthesis of pyrido[2,3-d]pyrimidines, for example, has been achieved through MCRs, sometimes utilizing nanocatalysts under solvent-free conditions for yields up to 94%. nih.gov These reactions typically proceed through a sequence of steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov

One-pot MCRs are particularly advantageous as they avoid the need for isolation and purification of intermediates, saving time, resources, and reducing waste. A notable example is the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives from an aldehyde, malononitrile (B47326), and benzamidine hydrochloride. growingscience.com This reaction has been effectively carried out using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions, resulting in good yields. growingscience.com Another green chemistry approach involves a three-component condensation of aromatic aldehydes, p-chlorobenzoylacetonitrile, and a substituted urea using p-dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst in water, which significantly increases the reaction rate and provides high yields under eco-friendly conditions. researchgate.net Iridium-pincer complexes have also been employed to catalyze the multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules, proceeding through a sequence of condensation and dehydrogenation steps. nih.govorganic-chemistry.org

In pursuit of more sustainable synthetic methods, catalyst-free MCRs have been developed. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal induction or the use of green solvents. For example, a [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals can produce tri- and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com A rapid, one-pot, catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines was developed via a cascade reaction involving 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde. rsc.org Similarly, dihydropyrido[2,3-d]pyrimidines have been synthesized through a catalyst-free, one-pot, three-component protocol under microwave irradiation. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of tetrahydropyrimidine (B8763341) derivatives, for instance, has been successfully achieved using microwave irradiation in a Biginelli condensation reaction. foliamedica.bg This technology is well-suited for the rapid generation of libraries of di- or trisubstituted pyrimidines by irradiating a mixture of an alkynone with an amidine or guanidine. researchgate.net The efficiency of this method often eliminates the need for chromatographic purification, making it suitable for automated combinatorial chemistry. researchgate.net A variety of catalysts, including hydrochloric acid and montmorillonite (B579905) K10 clay, have been used in microwave-assisted Biginelli reactions to produce pyrimidine derivatives efficiently. researchgate.net

The synthesis of pyrimidine-5-carbonitrile derivatives has been extensively explored, utilizing a range of starting materials and methodologies. A common and effective method is the three-component reaction involving an aromatic aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate), and a source of the N-C-N fragment (such as urea or thiourea). nih.govias.ac.in

One established route begins with the cyclocondensation of benzaldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793) in an alkaline medium to produce 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, a key intermediate for further derivatization. nih.gov Another approach utilizes a solvent-free protocol where 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide (B42294) are ground together and heated to produce the starting substrate 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile. nih.gov

A simple, eco-friendly, and efficient one-pot synthesis has been developed using ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in This method involves the reaction of various substituted benzaldehydes, malononitrile (for pyrimidine-5-carbonitrile) or cyanoacetamide (for pyrimidine-5-carboxamide), and urea or thiourea. The study noted that the presence of electron-withdrawing groups on the aromatic aldehyde enhanced the product yield, while electron-donating groups decreased it. ias.ac.in

The table below summarizes the results for the ammonium chloride-catalyzed, solvent-free synthesis of various pyrimidine-5-carbonitrile derivatives. ias.ac.in

| Entry | R (Substituent on Benzaldehyde) | X | Yield (%) | Melting Point (°C) |

| 4a | C6H5 | O | 82 | 190–192 |

| 4b | 2-(Cl)-C6H4 | O | 88 | 180–182 |

| 4c | 4-(Cl)-C6H4 | O | 92 | 220–222 |

| 4d | 4-(NO2)-C6H4 | O | 90 | 211–213 |

| 4e | 4-(CH3)-C6H4 | O | 80 | 198–200 |

| 4f | C6H5 | S | 79 | 120–122 |

| 4g | 2-(Cl)-C6H4 | S | 81 | 165–167 |

| 4h | 4-(Cl)-C6H4 | S | 88 | 225–227 |

| 4i | 4-(NO2)-C6H4 | S | 85 | 214–216 |

| 4j | 4-(CH3)-C6H4 | S | 76 | 155–157 |

Data sourced from Aher, J. S., et al. (2019). ias.ac.in

Synthesis of Pyrimidine-5-carbonitrile Derivatives from Diverse Starting Materials

Utilizing Cyanoamide, Ethyl Cyanoacetate, and Malononitrile

The construction of the pyrimidine ring often involves the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. Reagents like malononitrile and ethyl cyanoacetate serve as versatile three-carbon building blocks, while cyanoamide can act as the nitrogen-containing component.

Research has demonstrated the synthesis of pyrimidine-5-carbonitrile derivatives through a three-component reaction involving an aldehyde, malononitrile, and urea or thiourea. researchgate.netias.ac.in This approach, often catalyzed by an inexpensive and readily available catalyst like ammonium chloride under solvent-free conditions, provides the pyrimidine-5-carbonitrile product in good yields. ias.ac.in While this specific example leads to a 5-carbonitrile, the underlying principle of using a malononitrile-derived three-carbon unit is a cornerstone of pyrimidine synthesis.

In a related manner, 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile has been synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide. nih.gov This highlights a strategy where malononitrile is first elaborated into a more complex three-carbon unit before cyclization with cyanamide to form the substituted pyrimidine carbonitrile ring. nih.gov These multicomponent reactions are advantageous due to their efficiency, often involving simple procedures and high yields. researchgate.net

Application of α-Cyanoketone, Guanyl Hydrazone, and Aryl Sulphonyl Guanidine

The synthesis of pyrimidine-4-carbonitrile and its derivatives using the specific combination of α-cyanoketone, guanyl hydrazone, and aryl sulphonyl guanidine is a specialized area. While detailed examples for this exact triad (B1167595) of reactants were not prominently featured in the surveyed literature, the general principles of pyrimidine synthesis allow for a logical projection of their roles. In classical pyrimidine syntheses, an α,β-unsaturated ketone or a 1,3-dicarbonyl compound (or its equivalent) reacts with a guanidine derivative. An α-cyanoketone could serve as the three-carbon precursor, with the ketone and cyano groups providing the necessary electrophilic and leaving group potential to form the pyrimidine ring with a guanidine-based synthon. Aryl sulphonyl guanidines are often employed in synthesis to modify the reactivity or solubility of the guanidine moiety.

Specific Synthetic Routes for this compound Core

In a biochemical context, de novo synthesis refers to the creation of pyrimidine nucleotides from simple precursor molecules like bicarbonate, glutamine, and aspartate, a process mediated by a cascade of enzymes. nih.gov This pathway is fundamental to the production of DNA and RNA building blocks in living organisms. The key enzyme in this pathway is carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which catalyzes the initial, rate-limiting step.

In synthetic organic chemistry, the term de novo synthesis is used more broadly to describe the construction of a heterocyclic ring from acyclic precursors. nih.gov This is in contrast to modifying a pre-existing ring. Classical de novo syntheses of pyrimidines often involve the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines or ureas. nih.gov These methods are foundational for creating building-block pyrimidines and can be leveraged in more complex strategies. nih.gov

A novel and powerful strategy for creating diverse pyrimidine analogues involves a "deconstruction-reconstruction" approach. nih.govnih.gov This method is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where modifying an existing complex molecule is often preferable to starting from scratch. nih.gov The strategy involves transforming a pre-existing pyrimidine into a corresponding N-arylpyrimidinium salt. nih.gov This activation allows for the cleavage of the ring into a three-carbon iminoenamine building block, which is a surrogate for a 1,3-dicarbonyl compound. nih.gov

This reactive intermediate can then be subjected to various heterocycle-forming reactions, effectively "reconstructing" a new ring. nih.gov This sequence allows for the conversion of a single pyrimidine core into a library of diverse heterocycles, including functionally modified pyrimidines, pyridines, pyrazoles, and 1,2-oxazoles. digitellinc.com This approach essentially leverages the principles of de novo synthesis on a fragment derived from a complex molecule, enabling late-stage diversification that would be difficult to achieve through traditional linear synthesis. nih.gov

| Starting Material Class | Key Transformation | Intermediate | Reconstructed Products |

| Substituted Pyrimidines | N-Arylation followed by ring cleavage | Iminoenamine / Vinamidinium salt | Functionalized Pyrimidines, Pyridines, Pyrazoles, 1,2-Oxazoles |

A specific and targeted synthesis has been developed for 4,5,6-trichloropyrimidine-2-carbonitrile, starting from the readily available compound 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step pathway demonstrates the strategic functionalization of a pyrimidine core. arkat-usa.org

The synthesis proceeds through several key steps:

Nucleophilic Displacement: The two chlorine atoms at the C4 and C6 positions are displaced by benzyloxy groups, yielding 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine. arkat-usa.org

Oxidation: The methylthio group is oxidized to a more reactive methylsulfonyl group (a sulfone). arkat-usa.org

Cyanation: The methylsulfonyl group is then displaced by a cyanide anion to introduce the carbonitrile functionality at the C2 position. arkat-usa.org

Chlorination: The C5 position is chlorinated using N-chlorosuccinimide (NCS). arkat-usa.org

Deprotection and Chlorination: Finally, the benzyloxy groups are removed, and the resulting hydroxyl groups are converted back to chloro groups using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), yielding the final product, 4,5,6-trichloropyrimidine-2-carbonitrile. arkat-usa.org

| Step | Transformation | Key Reagents | Position(s) Modified |

|---|---|---|---|

| 1 | Displacement of Chlorides | Benzyloxide | C4, C6 |

| 2 | Sulfide (B99878) Oxidation | Oxidizing Agent | C2 |

| 3 | Sulfone Displacement | Cyanide (e.g., KCN) | C2 |

| 4 | Ring Chlorination | N-Chlorosuccinimide (NCS) | C5 |

| 5 | Deprotection/Chlorination | PCl₅, POCl₃ | C4, C6 |

The synthesis of fused heterocyclic systems like pyrrolo[1,2-c]pyrimidines represents a significant extension of pyrimidine chemistry. A primary method for constructing this scaffold is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This reaction involves the in situ generation of a pyrimidinium N-ylide from a corresponding cycloimmonium bromide. researchgate.net

In a typical procedure, a substituted pyrimidine, such as 4-(2-pyridyl)pyrimidine, is quaternized to form a pyrimidinium bromide. nih.gov Due to steric hindrance, the reaction is directed to generate pyrimidinium N-ylides, which then act as 1,3-dipoles. researchgate.netnih.gov These ylides react with acetylenic dipolarophiles (alkynes) in a cycloaddition reaction to construct the fused five-membered pyrrole (B145914) ring, resulting in the pyrrolo[1,2-c]pyrimidine (B3350400) core structure. nih.gov While the literature focuses on the formation of the core ring system, this methodology could be adapted to produce derivatives bearing a carbonitrile group at the 4-position by selecting appropriately substituted pyrimidine or alkyne starting materials.

Synthesis of Pyrazolo[3,4-d]this compound Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a significant purine (B94841) analogue, with derivatives showing a wide range of biological activities. nih.govresearchgate.net Synthetic strategies often leverage the reactivity of pre-functionalized pyrazole (B372694) rings to construct the fused pyrimidine system.

A primary and versatile route to pyrazolo[3,4-d]this compound derivatives involves the cyclocondensation of 5-aminopyrazole-4-carbonitrile with various one-carbon reagents. nih.govnih.gov This key intermediate provides a reactive amino group adjacent to a nitrile, facilitating ring closure to form the pyrimidine portion of the fused system.

The choice of reagent and reaction conditions dictates the final substitution pattern on the pyrimidine ring. For instance, reacting 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile with triethyl orthoformate followed by treatment with an ethanolic solution of sodium hydrogen sulfide can yield the corresponding pyrimidine-4(5H)-thione derivative. nih.gov Similarly, reactions with carbon disulfide in different media can lead to either a 1,3-thiazine-2(1H)-thione in pyridine (B92270) or a pyrimidine dithione in aqueous potassium hydroxide. nih.gov

Other effective reagents for this transformation include formic acid, thiourea, and various nitriles. nih.govbu.edu.eg Microwave-assisted synthesis has been shown to be a particularly effective method for the cyclization of ortho-amino esters of pyrazole with aliphatic or aromatic nitriles, offering high yields (77-89%) and significantly reduced reaction times. bu.edu.eg

| Starting Material | Reagent(s) | Conditions | Product Type | Yield | Reference |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Carbon disulfide / Pyridine | Reflux | Pyrazolo[3,4-d]pyrimidine-4-imino-6-thione | - | nih.gov |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Phenyl isothiocyanate / DMF | Reflux | 4-Imino-5-phenyl-6-thioxo-pyrazolo[3,4-d]pyrimidine | - | nih.gov |

| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Acetonitrile (B52724) / K-tert-butoxide | Microwave | 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 86% | bu.edu.eg |

| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Benzonitrile / K-tert-butoxide | Microwave | 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 89% | bu.edu.eg |

Synthesis of Imidazo[1,2-a]pyrimidine-3-carbonitrile Derivatives

Imidazo[1,2-a]pyrimidines are another class of purine bioisosteres with significant pharmacological interest. mdpi.com Synthetic routes often involve the reaction of a 2-aminoimidazole or 2-aminopyrimidine (B69317) with a suitable synthon to form the fused ring system.

One established method is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with α-haloketones. mdpi.com More advanced and diverse strategies have since been developed. For example, a series of 4-(aryl)-benzo nih.govimidazo[1,2-a]pyrimidine-3-carbonitriles was synthesized through a Povarov (aza-Diels–Alder) reaction, starting from benzimidazole-2-arylimines and 3-morpholinoacrylonitrile, followed by an oxidation step. Another approach involves the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides, which act as C3-synthons to construct the pyrimidine ring. mdpi.com Furthermore, multi-step syntheses can yield highly functionalized derivatives, such as reacting 2-aminopyrimidine with biphenyl (B1667301) phenacyl bromide to form a 2-biphenyl-substituted imidazo[1,2-a]pyrimidine, which can then be formylated at the 3-position.

Synthesis of Pyrido[1,2-a]quinoline-5-carbonitriles and Related Fused Systems

While the specific Pyrido[1,2-a]quinoline-5-carbonitrile structure is less common in this context, the synthesis of structurally related fused systems containing quinoline (B57606) and pyrimidine rings, such as pyrimido[4,5-b]quinolines, is well-documented. These syntheses often start with a pre-formed, functionalized quinoline ring. A key precursor is 2-aminoquinoline-3-carbonitrile, which can be cyclized with various reagents. For instance, heating 2-amino-4-(3-bromophenyl)-7,7-dimethyl-1-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with formamide (B127407) yields the corresponding 4-aminopyrimido[4,5-b]quinolin-6(7H)-one. Similarly, reaction with urea or thiourea can produce the 2-oxo or 2-thioxo derivatives, respectively.

Three-component, one-pot reactions provide an efficient route to these complex heterocycles. The reaction of aromatic amines, barbituric acid, and aromatic aldehydes can directly yield polyfunctionally substituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones.

Synthesis of Thieno[2,3-d]pyrimidines and Pyrimido[4,5-d]pyrimidines

Fused pyrimidines like thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines are of great importance in medicinal chemistry.

Thieno[2,3-d]pyrimidines: A common and powerful method for synthesizing the thieno[2,3-d]pyrimidine (B153573) core is the Gewald reaction. This involves the condensation of a ketone, an active methylene nitrile (like malononitrile), and elemental sulfur, typically in the presence of a base, to form a 2-aminothiophene intermediate. This intermediate is then cyclized to form the fused pyrimidine ring. For example, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, synthesized via a Gewald reaction, can be treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequently condensed with various anilines in a Dimroth rearrangement to yield a range of N-substituted thieno[2,3-d]pyrimidines.

Pyrimido[4,5-d]pyrimidines: The synthesis of this scaffold can be achieved through several routes. One approach starts from readily available pyrimidine derivatives. For example, 4-aminopyrimidine-5-carbonitrile (B127032) derivatives can serve as key precursors. A straightforward methodology begins with thiourea, which is converted to 2-methyl-2-thiopseudourea. This intermediate reacts with (ethoxymethylene)malononitrile to afford a 4-amino-2-methylthiopyrimidine-5-carbonitrile, which can be further elaborated and cyclized to form the second pyrimidine ring. Multi-component reactions (MCRs) offer a highly efficient and green approach. The MCR of barbituric acid, an aldehyde, and guanidine or urea/thiourea, catalyzed by iodine in water, can produce pyrimido[4,5-d]pyrimidine (B13093195) derivatives in high yields. nih.gov

Optimization of Synthetic Pathways

Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the efficiency, cost-effectiveness, and environmental sustainability of the synthetic processes.

Improving Yield, Reducing Costs, and Minimizing Environmental Impact

Significant efforts have been directed toward developing "green" synthetic protocols for this compound and its derivatives. These methods aim to reduce waste, eliminate hazardous solvents, lower energy consumption, and utilize renewable resources.

One promising strategy is the development of novel, reusable catalysts. A robust and eco-friendly solid acid biocatalyst was created by modifying bone char (a biowaste from the food industry) with chlorosulfonic acid. This catalyst proved highly effective for the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives from aromatic aldehydes, malononitrile, and urea/thiourea under solvent-free conditions, achieving excellent yields in short reaction times. The catalyst's reusability over several cycles without significant loss of efficiency makes the process more economical and environmentally friendly.

Alternative energy sources are also employed to enhance reaction efficiency and reduce environmental impact. The use of ultrasound irradiation and microwave-assisted synthesis has been shown to accelerate reaction rates and improve product yields for the synthesis of various fused pyrimidine systems. nih.gov

Solvent-free reaction conditions represent another key aspect of green chemistry. Ball-milling, a mechanochemical technique, allows for the synthesis of spiro pyrimidine derivatives by grinding reactants together in the absence of any solvent. This approach reduces environmental impact, simplifies product purification, and can improve reaction efficiency and yields.

| Green Chemistry Approach | Methodology | Substrate/Product | Key Advantages | Reference |

| Novel Biocatalyst | Three-component reaction using a bone char-derived solid acid catalyst | Pyrimidine-5-carbonitrile derivatives | Reusable catalyst, solvent-free, high yield, reduced waste | |

| Alternative Energy | Ultrasound irradiation with an agro-waste catalyst (WELFSA) | Pyranopyrimidine-triones | Green protocol, improved yield, room temperature | |

| Alternative Energy | Microwave irradiation | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | Higher yields, prompt synthesis, shorter reaction times | bu.edu.eg |

| Solvent-Free Synthesis | Ball-milling conditions | Spiro pyrimidine derivatives | Reduced environmental impact, improved efficiency, simplified purification |

Catalyst Selection and Reaction Condition Optimization

The synthesis of this compound and its derivatives is significantly influenced by the choice of catalyst and the optimization of reaction conditions. Researchers have explored a wide array of catalysts and methodologies to enhance reaction efficiency, yield, and environmental friendliness. The optimization process typically involves a systematic study of catalysts, solvents, temperature, and reaction time to identify the most effective combination for a specific synthetic transformation.

A crucial aspect of developing efficient synthetic routes is the screening of various catalysts. For instance, in multicomponent reactions for the synthesis of pyrimidine derivatives, catalysts ranging from simple Lewis acids to complex nanocatalysts have been investigated. A study on the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives, which share a fused pyrimidine core, involved screening catalysts such as AlCl₃, LiCl, ZnCl₂, Ni(OTf)₂, Cu(OTf)₂, Yb(OTf)₃, and Sc(OTf)₃. researchgate.net Among these, Scandium(III) triflate (Sc(OTf)₃) was found to be the most effective, providing a 60% yield of the desired product in ethanol (B145695) at 100°C. researchgate.net

The optimization of catalyst loading is another critical parameter. Research has shown that varying the molar percentage of the catalyst can have a substantial impact on the product yield. For example, in the Sc(OTf)₃-catalyzed synthesis of a chromeno[2,3-d]pyrimidinetrione derivative, increasing the catalyst concentration from 3 mol% to 5 mol% dramatically increased the yield from 29% to 98%. researchgate.net

The choice of solvent also plays a pivotal role. The polarity of the solvent can affect reaction rates and yields. In the aforementioned study, polar solvents were found to give better results than non-polar ones. researchgate.net Notably, conducting the reaction in the absence of a solvent (solvent-free conditions) surprisingly led to a high yield of 78% with 10 mol% of Sc(OTf)₃, highlighting the potential for greener synthetic approaches. researchgate.net Such solvent-free methods are gaining traction as they align with the principles of green chemistry. researchgate.net The use of a recyclable, eco-friendly solid acid biocatalyst derived from bone char has also been reported for the efficient one-pot synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions at 80 °C. researchgate.netnih.gov

Temperature is a fundamental reaction condition that must be optimized. A study systematically varied the temperature for a Sc(OTf)₃-catalyzed reaction and determined that 100°C was the optimal temperature for the synthesis. researchgate.net

The following tables present a summary of research findings on the optimization of reaction conditions for the synthesis of pyrimidine derivatives.

Table 1: Screening of Catalysts for the Synthesis of a Chromeno[2,3-d]pyrimidine-trione Derivative

This table illustrates the effect of different catalysts on the product yield in ethanol at 100°C.

| Entry | Catalyst (10 mol%) | Yield (%) |

| 1 | AlCl₃ | Trace |

| 2 | LiCl | Trace |

| 3 | ZnCl₂ | Trace |

| 4 | Ni(OTf)₂ | 30 |

| 5 | Cu(OTf)₂ | 45 |

| 6 | Yb(OTf)₃ | 55 |

| 7 | Sc(OTf)₃ | 60 |

Data sourced from a study on multicomponent reactions. researchgate.net

Table 2: Optimization of Reaction Conditions using Sc(OTf)₃ CatalystThis table shows the impact of solvent, catalyst loading, and temperature on the yield of a chromeno[2,3-d]pyrimidine-trione derivative.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 10 | Toluene | 100 | 25 |

| 2 | 10 | Hexane | 100 | Trace |

| 3 | 10 | CHCl₃ | 100 | 35 |

| 4 | 10 | Water | 100 | 50 |

| 5 | 10 | None | 100 | 78 |

| 6 | 5 | None | 100 | 98 |

| 7 | 3 | None | 100 | 29 |

| 8 | 5 | None | 80 | 75 |

| 9 | 5 | None | 90 | 86 |

| 10 | 5 | None | 110 | 98 |

| 11 | 5 | None | 120 | 98 |

Data sourced from a study on catalyst and condition optimization. researchgate.net

In addition to traditional Lewis and Brønsted acids, advanced catalytic systems are being employed. Nanocatalysts, such as nano-magnetite complexes and magnetic nanoparticles, offer advantages like high efficiency, reusability, and environmentally benign procedures. rsc.orggrowingscience.com For instance, nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] has been used as an efficient nano-magnetite catalyst for the three-component synthesis of pyrido[2,3-d]pyrimidines. rsc.org Organocatalysts like L-proline and p-toluenesulfonic acid, as well as ionic liquids, have also proven effective in synthesizing pyrimidine-fused heterocyclic systems. nih.gov The use of ammonium chloride under solvent-free conditions represents a simple, inexpensive, and eco-friendly method for the synthesis of pyrimidine-5-carbonitrile. ias.ac.in

The choice of catalyst and reaction conditions is also influenced by the nature of the substituents on the aromatic rings of the reactants. The presence of electron-donating or electron-withdrawing groups can affect the yield of pyrimidine-5-carbonitrile products. ias.ac.in Generally, electron-withdrawing groups tend to enhance the product yield by increasing the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. ias.ac.in

Mechanistic Investigations and Reaction Pathways of Pyrimidine 4 Carbonitrile Transformations

Elucidation of Reaction Mechanisms in Pyrimidine-4-carbonitrile Synthesis

The synthesis of the this compound core and its derivatives is often achieved through multicomponent reactions (MCRs), which offer efficiency by combining three or more reactants in a single step. nih.govresearchgate.net Mechanistic studies, including theoretical and experimental approaches, have shed light on the pathways governing these complex transformations.

The formation of substituted pyrimidine-4-carbonitriles frequently begins with a Knoevenagel condensation. In a typical three-component reaction involving an aldehyde, malononitrile (B47326), and a compound with an N-C-N fragment (like urea (B33335), thiourea (B124793), or an amidine), the aldehyde first reacts with the active methylene (B1212753) group of malononitrile. nih.goveurekaselect.com This initial step, often catalyzed by a base, forms a benzylidenemalononitrile (B1330407) intermediate.

Following the Knoevenagel condensation, the reaction proceeds via a Michael addition. The N-C-N reactant attacks the electron-deficient double bond of the benzylidenemalononitrile. This is followed by an intramolecular cyclization and subsequent dehydration or aromatization (often through oxidation, sometimes by air) to yield the stable pyrimidine (B1678525) ring. nih.gov

Theoretical studies on related systems, such as the synthesis of pyrido[2,3-d]pyrimidines, support a multi-step pathway that includes Knoevenagel condensation, Michael addition, and cyclization, highlighting the sequence of bond formations that lead to the final heterocyclic product. nih.gov Various catalysts, including metal catalysts and solid acids, have been employed to facilitate these cyclization cascades. mdpi.comorganic-chemistry.org For instance, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Table 1: Proposed Mechanistic Steps in Multi-Component Synthesis of this compound Derivatives

| Step | Description | Reactants Involved | Key Intermediate |

| 1 | Knoevenagel Condensation | Aldehyde, Malononitrile | Benzylidenemalononitrile |

| 2 | Michael Addition | Benzylidenemalononitrile, N-C-N component (e.g., Urea, Amidine) | Open-chain adduct |

| 3 | Intramolecular Cyclization | Open-chain adduct | Dihydropyrimidine derivative |

| 4 | Aromatization | Dihydropyrimidine derivative | This compound |

Detailed mechanistic insights have been gained from studies on specific reactions that either form a particular derivative or modify a pre-existing pyrimidine scaffold. For example, the synthesis of trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and amidines is proposed to proceed through a cascade reaction involving an aza-Michael addition, intramolecular cyclization, and a final dehydrohalogenation/dehydration step to yield the aromatized pyrimidine. organic-chemistry.org

Computational analyses of nucleophilic aromatic substitution (SNAr) on pyrimidine rings, a key reaction for derivatization, suggest that many of these reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway involving a stable Meisenheimer complex, especially when good leaving groups are present. nih.gov This is significant for understanding how substituents are introduced or replaced on the this compound core.

Furthermore, studies on the derivatization of substituent groups, such as the N-acylation of an amino group on a pyrimidine ring, provide specific examples of post-synthesis modification. These reactions typically follow standard functional group transformation mechanisms, for instance, using peptide coupling reagents to form amide bonds. mdpi.com

Reactivity of the Nitrile Group and Pyrimidine Ring System

The chemical behavior of this compound is dictated by the interplay between the π-deficient pyrimidine ring and the strongly electron-withdrawing nitrile group. wikipedia.org This electronic profile makes the scaffold susceptible to nucleophilic attack while rendering it resistant to electrophilic substitution unless activating groups are present. wikipedia.orgresearchgate.net

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This reactivity is most pronounced at the C2, C4, and C6 positions, which are analogous to the ortho and para positions of pyridine (B92270). wikipedia.orgyoutube.com The presence of an additional electron-withdrawing nitrile group at the C4 position would further activate the ring towards nucleophilic attack, particularly at the C2 and C6 positions, assuming a suitable leaving group is present at one of these sites.

The mechanism of SNAr on pyrimidines can be either a classical two-step addition-elimination process or a concerted pathway. nih.govnih.gov In the two-step mechanism, nucleophilic attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced because the negative charge can be delocalized onto the ring nitrogen atoms. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com However, recent computational and kinetic isotope effect studies suggest that for many heterocyclic systems like pyrimidine, a concerted (cSNSAr) mechanism, where bond formation and bond breaking occur in a single transition state, may be more common. nih.gov

The nitrile group (-C≡N) at the C4 position is a versatile functional handle that can be converted into several other important chemical moieties. wikipedia.org The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, enabling a range of transformations. openstax.orglibretexts.org

One of the most common reactions is hydrolysis, which can be performed under acidic or basic conditions to convert the nitrile first to a carboxamide and then to a carboxylic acid. openstax.orgchemistrysteps.com Another key transformation is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (R-CH₂NH₂). openstax.orgchemistrysteps.com The reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Table 2: Common Functional Group Interconversions of the Nitrile Moiety

| Starting Group | Reagents | Product Functional Group |

| -C≡N (Nitrile) | H₃O⁺ or OH⁻, H₂O, heat | -COOH (Carboxylic Acid) |

| -C≡N (Nitrile) | 1) LiAlH₄, 2) H₂O | -CH₂NH₂ (Primary Amine) |

| -C≡N (Nitrile) | 1) R-MgBr, 2) H₃O⁺ | -C(=O)R (Ketone) |

| -C≡N (Nitrile) | H₂, Raney Ni | -CH₂NH₂ (Primary Amine) |

Substituents attached to the this compound ring exhibit their own characteristic reactivity, which can be influenced by the electron-deficient nature of the core heterocycle. Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, can significantly alter the ring's reactivity. researchgate.net These activating groups increase the electron density of the ring, making it more susceptible to electrophilic substitution, which preferentially occurs at the C5 position—the most electron-rich carbon on the pyrimidine ring. wikipedia.orgresearchgate.net

For example, amino groups on the pyrimidine ring can undergo N-acylation or N-alkylation. mdpi.comyoutube.com Hydroxyl groups typically exist in their more stable tautomeric pyrimidone form and can be converted to chloro substituents using reagents like phosphorus oxychloride, which in turn can serve as leaving groups for SNAr reactions. youtube.com Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidines have revealed a complex interplay between the electronic properties of the substituents, with some amino groups undergoing N-nitrosation at the substituent itself rather than promoting C-nitrosation at the ring's C5 position. csir.co.zaresearchgate.net This highlights how the reactivity of a substituent can be a primary site for transformation.

Intramolecular Rearrangements and Cyclizations

The this compound scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular rearrangements and cyclization reactions. These transformations are of significant interest as they provide pathways to complex molecules with potential biological activities. The reactions often involve the participation of the nitrile group and adjacent functional groups on the pyrimidine ring, leading to the formation of new rings. Key mechanistic pathways include the Dimroth rearrangement and reactions proceeding via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism.

Dimroth Rearrangement

The Dimroth rearrangement is a common isomerization process in nitrogen-containing heterocycles, including pyrimidine derivatives. wikipedia.orgnih.gov This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom, proceeding through a ring-opening and subsequent ring-closure sequence. wikipedia.org The reaction can be catalyzed by acid, base, or heat. nih.gov

A notable example involves the synthesis of wikipedia.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivatives from 6-chloro-4-pyrimidinylhydrazones. beilstein-journals.org In this process, an initial oxidative cyclization mediated by iodobenzene (B50100) diacetate (IBD) forms a wikipedia.orgresearchgate.nettriazolo[4,3-c]pyrimidine intermediate. This intermediate is not isolated as it readily undergoes a spontaneous Dimroth rearrangement to yield the thermodynamically more stable wikipedia.orgresearchgate.nettriazolo[1,5-c]pyrimidine isomer. beilstein-journals.org

The proposed mechanism for this rearrangement involves several steps:

Protonation of a nitrogen atom in the initially formed triazolopyrimidine ring.

Nucleophilic attack (e.g., by water) leading to the opening of the pyrimidine ring, forming a linear intermediate.

Rotation around a carbon-nitrogen bond.

Ring closure to form the rearranged, more stable isomeric fused ring system.

Deprotonation to yield the final product. beilstein-journals.org

This transformation highlights how an initial intramolecular cyclization can be followed by a rearrangement to achieve the final stable fused heterocyclic structure.

| Starting Hydrazone | R¹ Substituent | R² Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)hydrazone of Benzaldehyde | CF₃ | Ph | 5-Phenyl-7-(trifluoromethyl)- wikipedia.orgresearchgate.nettriazolo[1,5-c]pyrimidine | 85 |

| 6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)hydrazone of 4-Chlorobenzaldehyde | CF₃ | 4-Cl-C₆H₄ | 5-(4-Chlorophenyl)-7-(trifluoromethyl)- wikipedia.orgresearchgate.nettriazolo[1,5-c]pyrimidine | 88 |

| 6-chloro-2-phenylpyrimidin-4-yl)hydrazone of Benzaldehyde | Ph | Ph | 5,7-Diphenyl- wikipedia.orgresearchgate.nettriazolo[1,5-c]pyrimidine | 92 |

| 6-chloro-2-phenylpyrimidin-4-yl)hydrazone of 4-Methylbenzaldehyde | Ph | 4-Me-C₆H₄ | 7-Phenyl-5-(p-tolyl)- wikipedia.orgresearchgate.nettriazolo[1,5-c]pyrimidine | 95 |

ANRORC Mechanism

The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant pathway for nucleophilic substitution in heterocyclic compounds, particularly pyrimidines. wikipedia.orgacs.org This mechanism is distinct from standard aromatic nucleophilic substitution as it involves the cleavage of a bond within the heterocyclic ring. The process is initiated by the addition of a nucleophile to an electrophilic carbon atom of the pyrimidine ring, leading to the formation of a covalent adduct. This is followed by the opening of the pyrimidine ring to form a more stable, open-chain intermediate. Finally, intramolecular cyclization of this intermediate results in a new heterocyclic ring, often with the expulsion of a leaving group. wikipedia.org Isotope labeling studies have been crucial in confirming this pathway, demonstrating that a ring nitrogen atom can be displaced during the reaction. wikipedia.org While classic examples often involve halopyrimidines, ANRORC-type reactions have also been investigated for fused pyrimidine systems containing a carbonitrile group, such as azolo[1,5-a]pyrimidine-6-carbonitriles. rsc.org

Intramolecular Cyclization to Fused Systems

Substituted pyrimidine-4-carbonitriles are valuable building blocks for constructing fused ring systems through intramolecular cyclization. These reactions typically involve a substituent at the 5-position of the pyrimidine ring that can react with the C4-carbonitrile group or an atom of the pyrimidine ring itself.

For example, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) can be used to synthesize pyrimido[4,5-d]pyrimidines. Refluxing this starting material in acetic anhydride (B1165640) leads to an intramolecular cyclization. The reaction proceeds via acylation of the amino group, followed by a ring closure reaction involving the nitrile group to form the second pyrimidine ring, yielding 2-methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.

| Reactant | Reagent/Conditions | Product | Fused Ring System |

|---|---|---|---|

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | Acetic Anhydride (Ac₂O), Reflux | 2-Methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one | Pyrimido[4,5-d]pyrimidine (B13093195) |

| 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | Acetyl acetone, Ethylene Glycol, 120°C | 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile | (Substitution, not fused cyclization) |

| 4-(4-Chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Benzoic acid, POCl₃, N,N-dimethylaniline, 60°C | 7-Chloro-5-(4-chlorophenyl)-3-phenyl- wikipedia.orgresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitrile | wikipedia.orgresearchgate.netTriazolo[4,3-a]pyrimidine |

These cyclization reactions demonstrate the utility of the this compound moiety as a synthon for creating a diverse range of bicyclic and polycyclic heterocyclic compounds. The specific conditions and the nature of the substituents on the pyrimidine ring dictate the final product and the mechanistic pathway followed.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Pyrimidine 4 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of pyrimidine-4-carbonitrile derivatives. Through the analysis of various NMR experiments, detailed information about the electronic environment of individual protons and carbons can be obtained, providing unequivocal evidence for the synthesized structures.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides valuable insights into the number, connectivity, and chemical environment of protons within a molecule. For this compound derivatives, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the nitrile group, as well as the nature of any substituents.

In the ¹H-NMR spectrum of the parent pyrimidine ring, the protons typically resonate in the aromatic region, with H-2 being the most deshielded, followed by H-6 and H-4, and finally H-5. chemicalbook.comchemicalbook.com For this compound derivatives, the protons on the pyrimidine ring are expected to exhibit distinct signals. For instance, in substituted 2-aminopyrimidine (B69317) derivatives, the amino protons often appear as a singlet in the range of 5.0-5.3 ppm. semanticscholar.org The proton at the 5-position of the pyrimidine ring typically gives a singlet at around 7.2-7.6 ppm. semanticscholar.org Aromatic protons of substituents on the pyrimidine ring will resonate in their characteristic regions, generally between 6.5 and 8.0 ppm. semanticscholar.org

Interactive Table: Representative ¹H-NMR Spectral Data for Substituted this compound Derivatives

| Compound/Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine - NH₂ | 5.14 | s | semanticscholar.org |

| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine - H-5 | 7.59 | s | semanticscholar.org |

| 2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine - NH₂ | 5.07 | s | semanticscholar.org |

| 2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine - H-5 | 7.60 | s | semanticscholar.org |

| 2-Amino-6-[3,4-(dimethoxy)phenyl]-4-(furan-2-yl)pyrimidine - NH₂ | 5.28 | s | semanticscholar.org |

| 2-Amino-6-[3,4-(dimethoxy)phenyl]-4-(furan-2-yl)pyrimidine - H-5 | 7.26 | s | semanticscholar.org |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - CH | 4.31 | s | researchgate.net |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - NH₂ | 6.82 | s | researchgate.net |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - Aromatic-H | 6.61, 6.98 | d | researchgate.net |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - NH | 10.79 | s | researchgate.net |

Note: 's' denotes singlet, 'd' denotes doublet. The presented data is for substituted derivatives and serves as a reference for the expected chemical shifts in related structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For the unsubstituted pyrimidine ring, the carbon atoms resonate at approximately δ 157.4 (C-2), 159.9 (C-4, C-6), and 122.0 (C-5) ppm. chemicalbook.com In this compound derivatives, the carbon of the nitrile group (C≡N) is typically observed in the range of δ 113-118 ppm. nih.govresearchgate.net The carbons of the pyrimidine ring will have their chemical shifts influenced by the substituents. For example, in a 6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivative, the carbonyl carbon appears around δ 161.06 ppm, while the thiocarbonyl in a similar thioxo derivative is found at approximately δ 176.30 ppm. nih.gov The carbons of aromatic substituents generally appear in the δ 120-140 ppm region. researchgate.net

Interactive Table: Representative ¹³C-NMR Spectral Data for Substituted this compound Derivatives

| Compound/Carbon | Chemical Shift (δ, ppm) | Reference |

| 6-Oxo-2-thioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile - C=S | 176.30 | nih.gov |

| 6-Oxo-2-thioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile - C=O | 161.06 | nih.gov |

| 6-Oxo-2-thioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile - C≡N | 113.81 | nih.gov |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - C=O | 168.93, 153.38 | researchgate.net |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - C-O | 157.19 | researchgate.net |

| 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile - C≡N | 118.20 | researchgate.net |

Note: The presented data is for substituted derivatives and provides a reference for the expected chemical shifts in related structures.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. In a DEPT-135 experiment, CH₃ and CH carbons appear as positive signals, while CH₂ carbons give negative signals. Quaternary carbons, including the carbon of the nitrile group and substituted carbons on the pyrimidine ring, are not observed in DEPT spectra. pressbooks.pub This technique is invaluable for confirming the number of attached protons to each carbon, thereby aiding in the complete structural assignment. For instance, a positive signal in a DEPT-135 spectrum would confirm a CH group within the pyrimidine ring, while the absence of a signal for a particular carbon from the standard ¹³C-NMR spectrum would indicate a quaternary carbon.

Other advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing a comprehensive and unambiguous structural elucidation of complex this compound derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound derivatives, the IR spectrum provides clear evidence for the presence of the nitrile group and other characteristic functionalities.

The most prominent and diagnostic absorption band for this compound derivatives is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2210-2230 cm⁻¹. nih.govnih.gov The C=N and C=C stretching vibrations of the pyrimidine ring are observed in the 1500-1620 cm⁻¹ region. researchgate.net If the derivative contains an amino group (NH₂), characteristic N-H stretching vibrations will be present in the 3300-3500 cm⁻¹ range. researchgate.net Carbonyl (C=O) stretching vibrations in substituted pyrimidines are typically strong and appear around 1627-1730 cm⁻¹. nih.govnih.gov

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| C≡N (Nitrile) | 2210 - 2230 | Medium, Sharp | nih.govnih.gov |

| N-H (Amine/Amide) | 3300 - 3500 | Medium-Strong | researchgate.net |

| C=O (Carbonyl) | 1627 - 1730 | Strong | nih.govnih.gov |

| C=N, C=C (Aromatic) | 1500 - 1620 | Medium-Strong | researchgate.net |

Note: The exact position of the absorption bands can vary depending on the specific substitution pattern and molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Impact (EI) is a common ionization method that often leads to extensive fragmentation, providing a unique fingerprint for the molecule.

In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation patterns are highly dependent on the substitution on the pyrimidine ring. A common fragmentation pathway involves the loss of the nitrile group (CN) as a radical, resulting in a fragment ion with a mass of M-26. sapub.org The pyrimidine ring itself can undergo cleavage, leading to characteristic fragment ions. For example, the pyrimidine ring is generally more stable than other attached heterocyclic rings during fragmentation. sapub.org In some cases, the fragmentation can involve the loss of side chains from the pyrimidine ring. For instance, a benzodioxol-4-carbonitrile cation radical at m/z 147 has been observed to lose a CO₂ molecule to give a cation radical at m/z 103, which then loses the nitrile radical to form a phenyl cation at m/z 77. sapub.org

Interactive Table: Common Fragment Ions in the Mass Spectra of Pyrimidine Derivatives

| Fragment | m/z | Description | Reference |

| [M-CN]⁺ | M - 26 | Loss of the nitrile radical | sapub.org |

| Phenyl cation | 77 | From fragmentation of a phenyl-containing substituent | sapub.org |

| Pyrimidinyl cation | 94 | From cleavage of the pyrimidine ring | sapub.org |

Note: The observed fragments and their relative abundances are highly specific to the structure of the analyzed derivative.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized this compound derivatives. nih.gov The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the compound. This technique is often used in conjunction with high-resolution mass spectrometry to unambiguously confirm the molecular formula.

X-Ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound derivatives, this technique is crucial for confirming stereochemistry, tautomeric forms, and understanding non-covalent interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing.

The process involves irradiating a single crystal of a this compound derivative with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

An example of crystallographic data obtained for pyrimidine derivatives is illustrated in the study of two crystalline forms of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. gre.ac.uk The analysis provides key parameters that define the crystal lattice and the molecule's arrangement within it. Although not a 4-carbonitrile derivative, this example showcases the detailed structural information that can be obtained for the broader pyrimidine class. Similarly, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate has been characterized, revealing a triclinic system and the formation of a 3D network through hydrogen bonds. researchgate.net

Table 1: Representative Crystallographic Data for Pyrimidine Derivatives

| Parameter | 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form I) gre.ac.uk | 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form II) gre.ac.uk | 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate researchgate.net |

|---|---|---|---|

| Chemical Formula | C₁₀H₇Cl₃N₄ · CH₃OH | C₁₀H₇Cl₃N₄ | C₁₀H₂₀N₆O₅ |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P2₁/c | P-1 |

| a (Å) | 6.4870(10) | 12.000(2) | 6.8770(14) |

| b (Å) | 9.216(2) | 7.518(2) | 10.486(2) |

| c (Å) | 12.016(2) | 13.450(3) | 11.320(2) |

| α (°) | 75.78(3) | 90 | - |

| β (°) | 89.95(3) | 97.87(3) | - |

| γ (°) | 83.45(3) | 90 | - |

| Volume (ų) | 691.5(2) | 1202.0(5) | 778.9(3) |

| Z (molecules/unit cell) | 2 | 4 | 2 |

| Final R indices [I > 2σ(I)] | R1 = 0.0427 | R1 = 0.0487 | Rgt = 0.0646 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for verifying the purity of this compound derivatives and for separating them from reaction mixtures and byproducts.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for the qualitative monitoring of reactions and for the initial assessment of the purity of this compound derivatives. It allows for the simultaneous analysis of multiple samples and is instrumental in determining the appropriate solvent system for larger-scale column chromatography purification.

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases. This differential migration results in the separation of the components, which appear as distinct spots after visualization (e.g., under UV light).

The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds. For instance, in the synthesis of pyrano[2,3-d]pyrimidine derivatives, reaction progress was monitored by TLC using a mobile phase of n-hexane:ethyl acetate (B1210297) (5:5). acs.org The purity of a synthesized this compound derivative is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment and analysis in derivatization studies. researchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol (B129727) with water, often containing buffers or modifiers like formic acid or phosphoric acid to control pH and improve peak shape. researchgate.netsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is typically achieved using a UV detector, as the pyrimidine ring system is chromophoric. researchgate.net

Derivatization studies often employ HPLC to monitor the formation of new products and to quantify reaction yields. The high resolution and sensitivity of HPLC allow for the separation of closely related derivatives and the detection of trace impurities. Various methods have been developed for the analysis of pyrimidine derivatives, showcasing the versatility of HPLC in this field. researchgate.netsigmaaldrich.comnih.gov

Table 2: Examples of HPLC Conditions for the Analysis of Pyrimidine Derivatives

| Parameter | Method 1 (General Pyrimidines) sigmaaldrich.com | Method 2 (2-Bromo-pyrimidine) sielc.com | Method 3 (Ion-Pairing for Pyrimidines) nih.gov |

|---|---|---|---|

| Column | Ascentis® Si, 10 cm × 2.1 mm, 5 µm | Newcrom R1 | Waters ACQUITY UPLC™ HSS T3, 10 cm x 2.1 mm, 1.8 µm |

| Mobile Phase | [A] 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0); [B] acetonitrile (10:90, A:B) | Acetonitrile (MeCN) and water with phosphoric acid | Gradient with [A] 1.25 mM DBAA, 10 mM ammonium formate in water (pH 5.2) and [B] 1.25 mM DBAA, 10 mM ammonium formate in 90% acetonitrile |

| Flow Rate | 0.2 mL/min | - | 0.3 mL/min |

| Temperature | 35 °C | - | 40 °C |

| Detection | UV, 270 nm | - | MS/MS |

| Injection Volume | 1 µL | - | 5 µL |

Computational Chemistry and in Silico Studies of Pyrimidine 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to describe the electron distribution and energy of a molecule. For Pyrimidine-4-carbonitrile, these calculations are invaluable for elucidating its intrinsic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. irjweb.comscirp.org This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying aromatic heterocyclic systems like this compound. scirp.org DFT calculations focus on the electron density to determine the ground-state properties of the molecule, providing a comprehensive picture of its electronic nature. irjweb.comacs.org

The ionization potential (IP), the energy required to remove an electron, is a key indicator of a molecule's reactivity toward electron acceptors. Experimental and theoretical studies on the parent pyrimidine (B1678525) molecule have precisely determined its ionization energy. Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, combined with theoretical calculations, established the accurate ionization energy of pyrimidine to be 9.3308 eV (75,258 ± 7 cm⁻¹). nih.gov The introduction of a strong electron-withdrawing cyano (-CN) group at the 4-position in this compound is expected to increase this ionization potential, as the cyano group stabilizes the molecule's electrons, making them more difficult to remove. Quantum chemical approaches, such as those employing the B3LYP/6-31+G(d,p) level of theory, have been successfully used to estimate the acidities (pKa values) of various pyrimidines, which are related to their electrostatic properties. nih.gov